N-(3,4-dimethoxyphenyl)-4-methylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-4-6-12(7-5-11)16(18)17-13-8-9-14(19-2)15(10-13)20-3/h4-10H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRJAJDYSAQGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Design of Synthetic Pathways for N-(3,4-Dimethoxyphenyl)-4-methylbenzamide
The fundamental approach to synthesizing this compound revolves around the creation of an amide bond. This can be achieved through several reliable and well-established methods in organic chemistry.
The most direct and widely employed method for the synthesis of this compound is the acylation of 3,4-dimethoxyaniline (B48930) with a derivative of 4-methylbenzoic acid. This can be accomplished through various protocols.
One common method is the Schotten-Baumann reaction , which involves the reaction of an amine with an acid chloride in the presence of a base. organic-chemistry.orgwikipedia.orglscollege.ac.in In this case, 3,4-dimethoxyaniline is treated with 4-methylbenzoyl chloride. The reaction is typically carried out in a two-phase system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous basic solution (such as sodium hydroxide (B78521) or potassium carbonate). wikipedia.org The base serves to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the formation of the amide. organic-chemistry.org
Alternatively, coupling reagents can be utilized to facilitate the amide bond formation directly from 4-methylbenzoic acid and 3,4-dimethoxyaniline. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used for this purpose. nih.govthermofisher.com The reaction proceeds through the activation of the carboxylic acid by EDC, which then reacts with the amine to form the amide bond. thermofisher.com The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can improve the efficiency of the coupling reaction by forming a more stable activated intermediate, thereby minimizing side reactions. nih.gov
A comparison of these two primary methods is presented in the table below.
| Method | Reactants | Reagents | Typical Solvents | Advantages | Disadvantages |
| Schotten-Baumann Reaction | 3,4-dimethoxyaniline, 4-methylbenzoyl chloride | Aqueous base (e.g., NaOH) | Dichloromethane, Water | High yields, readily available starting materials | Acyl chloride can be sensitive to moisture |
| EDC Coupling | 3,4-dimethoxyaniline, 4-methylbenzoic acid | EDC, NHS (optional) | Dichloromethane, Dimethylformamide | Milder reaction conditions, avoids the use of acyl chlorides | Coupling reagents can be expensive, potential for side reactions |
The key precursors for the synthesis of this compound are 3,4-dimethoxyaniline and a derivative of 4-methylbenzoic acid.
3,4-Dimethoxyaniline is a commercially available compound.
4-Methylbenzoyl chloride , the precursor for the Schotten-Baumann reaction, can be readily prepared from 4-methylbenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this reaction.
4-Methylbenzoic acid is also a commercially available starting material.
Functional group interconversions are generally not required for the synthesis of the parent compound, as the necessary functional groups (amine and carboxylic acid or its derivative) are present in the precursors.
Reaction Optimization and Process Intensification
Optimizing the synthesis of this compound is essential for improving yield, purity, and cost-effectiveness, particularly for larger-scale production.
For the Schotten-Baumann reaction , key parameters to optimize include:
Base concentration: The concentration of the aqueous base can influence the reaction rate and the extent of hydrolysis of the acyl chloride.
Stirring rate: In a biphasic system, efficient mixing is crucial to maximize the interfacial area where the reaction occurs.
Temperature: The reaction is typically run at room temperature, but cooling may be necessary to control exothermicity.
Solvent choice: The organic solvent should effectively dissolve the starting materials and the product.
Recent advancements have explored the use of flow chemistry to optimize Schotten-Baumann reactions, which can offer better control over reaction parameters and reduce byproduct formation. cam.ac.uk
For EDC coupling reactions , optimization involves:
Stoichiometry of coupling reagents: The amounts of EDC and any additives like NHS need to be carefully controlled to ensure complete conversion without excessive side products.
Solvent: Aprotic polar solvents like dichloromethane or DMF are commonly used. researchgate.net
Temperature and reaction time: These parameters are adjusted to ensure the reaction proceeds to completion.
Process intensification strategies could involve moving from batch to continuous flow reactors, which can enhance heat and mass transfer, improve safety, and potentially increase throughput.
Derivatization Strategies for Structural Modification
The structure of this compound offers several avenues for derivatization to explore structure-activity relationships for various applications.
Both the 3,4-dimethoxyphenyl ring and the 4-methylphenyl ring can be modified through electrophilic aromatic substitution reactions.
3,4-Dimethoxyphenyl Ring: The two methoxy (B1213986) groups are activating and ortho-, para-directing. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) would be expected to occur at the positions ortho or para to the methoxy groups. The substitution pattern of dialkoxybenzenes can influence the reactivity and regioselectivity of such transformations. nsf.gov
4-Methylphenyl Ring: The methyl group is also an activating, ortho-, para-directing group. Electrophilic attack will be directed to the positions ortho to the methyl group.
The amide bond itself can be a target for modification. While amides are generally stable, they can be hydrolyzed under acidic or basic conditions to revert to the constituent carboxylic acid and amine.
A more subtle modification involves the replacement of the amide bond with a bioisostere, which is a common strategy in medicinal chemistry to alter the physicochemical properties of a molecule while retaining its biological activity. nih.gov Examples of amide bioisosteres include triazoles. nih.gov The planarity of the amide bond, a result of resonance, is an important structural feature to consider when designing such modifications. youtube.com Furthermore, substitution on the amide nitrogen, if chemically feasible, could also lead to new derivatives. The synthesis of amide backbone-modified peptides is an area of active research and the principles could be applied here. nih.gov
Mechanistic Studies of Key Synthetic Steps
The key synthetic step in the formation of this compound is the nucleophilic acyl substitution reaction. The mechanism of this reaction has been extensively studied and is well-established in organic chemistry.
The reaction commences with the nucleophilic attack of the nitrogen atom of the 3,4-dimethoxyaniline on the electrophilic carbonyl carbon of the 4-methylbenzoyl chloride. The lone pair of electrons on the nitrogen atom initiates the formation of a new carbon-nitrogen bond. This step is facilitated by the electron-donating nature of the two methoxy groups on the aniline (B41778) ring, which increase the nucleophilicity of the amino group. Simultaneously, the electron-donating methyl group on the benzoyl chloride has a slight deactivating effect on the carbonyl carbon's electrophilicity, but the inherent reactivity of the acyl chloride is sufficient for the reaction to proceed.
This initial attack results in the formation of a transient tetrahedral intermediate. In this intermediate, the carbonyl oxygen atom bears a negative formal charge, and the nitrogen atom carries a positive formal charge. The key steps of the mechanism are summarized in the table below:
| Step | Description |
| 1. Nucleophilic Attack | The lone pair of electrons on the nitrogen of 3,4-dimethoxyaniline attacks the carbonyl carbon of 4-methylbenzoyl chloride. |
| 2. Formation of Tetrahedral Intermediate | A tetrahedral intermediate is formed, with a negative charge on the oxygen and a positive charge on the nitrogen. |
| 3. Collapse of the Intermediate | The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed. |
| 4. Elimination of Leaving Group | The chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate. |
| 5. Deprotonation | A base (e.g., pyridine) removes a proton from the positively charged nitrogen atom, yielding the neutral amide product and the hydrochloride salt of the base. |
The final step of the mechanism involves the deprotonation of the nitrogen atom by a base, which neutralizes the positive charge and regenerates the aromatic system of the newly formed amide. The presence of a base is critical not only to drive the reaction to completion by neutralizing the HCl byproduct but also to facilitate this final deprotonation step. Kinetic studies on the benzoylation of substituted anilines have generally shown that electron-donating substituents on the aniline increase the reaction rate, while electron-withdrawing groups decrease it. Conversely, electron-withdrawing groups on the benzoyl chloride enhance the reaction rate.
Despite a comprehensive search for scientific literature, detailed experimental spectroscopic data specifically for the compound this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) vibrational spectroscopy, and High-Resolution Mass Spectrometry (HRMS), could not be located in publicly accessible databases and research publications.
The stringent requirement for scientifically accurate and specific data for this unique chemical entity, as outlined in the article's structured format, cannot be fulfilled without access to primary research that includes its synthesis and characterization. Information on analogous or structurally related compounds is available but would not provide the precise and unambiguous data necessary to generate the requested detailed analysis for this compound.
Therefore, the subsequent sections of the article, which were designed to provide an in-depth analysis of its spectroscopic characterization, cannot be completed at this time. Further research or the de novo synthesis and analysis of this compound would be required to generate the specific data needed to populate the requested article structure.
Spectroscopic Characterization for Molecular Structure Elucidation
High-Resolution Mass Spectrometry (HRMS)
Precise Determination of Molecular Formula and Isotopic Patterns
The molecular formula of N-(3,4-dimethoxyphenyl)-4-methylbenzamide is established as C16H17NO3. High-resolution mass spectrometry (HRMS) is the cornerstone for this determination, providing a highly accurate mass measurement of the molecular ion. This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
The theoretical exact mass of this compound can be calculated by summing the exact masses of its constituent atoms: 16 carbons, 17 hydrogens, 1 nitrogen, and 3 oxygens. This calculation yields a monoisotopic mass that serves as a benchmark for experimental determination.
The presence of isotopes, particularly the natural abundance of Carbon-13 (¹³C), results in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M+) is accompanied by smaller peaks at M+1, M+2, etc., corresponding to molecules containing one, two, or more ¹³C atoms, respectively. The relative intensities of these peaks are predictable and directly related to the number of carbon atoms in the molecule. For a compound with 16 carbon atoms, the expected intensity of the M+1 peak is approximately 17.6% of the M+ peak (16 * 1.1%). This distinctive pattern provides strong confirmatory evidence for the proposed molecular formula.
| Ion | Relative Abundance (%) | Basis of Calculation |
|---|---|---|
| M+ | 100 | Monoisotopic peak (containing ¹²C, ¹H, ¹⁴N, ¹⁶O) |
| M+1 | ~17.6 | Primarily due to the presence of one ¹³C atom |
| M+2 | ~1.5 | Due to the presence of two ¹³C atoms or one ¹⁸O atom |
Analysis of Fragmentation Pathways for Structural Information
Electron ionization (EI) mass spectrometry is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. The resulting mass spectrum is a fingerprint of the molecule, revealing characteristic fragment ions that correspond to specific structural motifs. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving cleavage of the amide bond and fragmentations within the aromatic rings and their substituents.
A primary fragmentation pathway for amides is the cleavage of the C-N bond. For this compound, this would lead to two principal fragment ions: the 4-methylbenzoyl cation and the 3,4-dimethoxyaniline (B48930) radical cation (or the corresponding neutral and radical species).
Another significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the 4-methylphenyl ring, resulting in a 4-methylphenyl radical and a [M - C7H7]+ fragment.
Further fragmentation of the initial ions can also occur. For instance, the 4-methylbenzoyl cation can lose a molecule of carbon monoxide (CO) to form the tolyl cation. The 3,4-dimethoxyphenyl portion of the molecule can undergo fragmentation through the loss of methyl radicals (•CH3) from the methoxy (B1213986) groups, leading to characteristic daughter ions.
The analysis of these fragmentation pathways provides a detailed structural map of the molecule, confirming the connectivity of the 4-methylbenzoyl group to the nitrogen atom of the 3,4-dimethoxyaniline moiety.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Fragmentation Pathway |
|---|---|---|
| 271 | [C16H17NO3]+• | Molecular Ion |
| 151 | [C8H9O2N]+• | Cleavage of the amide bond, forming the 3,4-dimethoxyaniline radical cation. |
| 119 | [C8H7O]+ | Cleavage of the amide bond, forming the 4-methylbenzoyl cation. |
| 91 | [C7H7]+ | Loss of CO from the 4-methylbenzoyl cation, forming the tolyl cation. |
| 136 | [C7H6O2N]+ | Loss of a methyl radical from the 3,4-dimethoxyaniline radical cation. |
Crystallographic Analysis and Solid State Supramolecular Architecture
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data is fundamental to understanding the relationship between a molecule's structure and its macroscopic properties.
Determination of Molecular Conformation and Bond Geometries
Studies on the analog N-(3,4-dimethylphenyl)-4-methylbenzamide show that the asymmetric unit of the crystal cell contains two independent molecules. In both molecules, the conformation of the N—H and C=O bonds in the central amide linkage are anti to each other. This is a common feature observed in many benzanilide (B160483) derivatives.
The bond lengths and angles within the molecules are generally within expected ranges for similar organic compounds. The precise measurements of these parameters are critical for confirming the chemical structure and understanding any potential strain or unusual bonding within the molecule.
Quantitative Analysis of Dihedral and Torsion Angles
The central amide group (–NH–C(=O)-) is not coplanar with either of the aromatic rings. The dihedral angles between the amide group and the benzoyl ring are 22.2 (2)° and 31.2 (1)°, while with the disubstituted phenyl ring, they are 30.6 (1)° and 25.5 (1)° for the two independent molecules, respectively.
Interactive Data Table: Dihedral Angles in N-(3,4-dimethylphenyl)-4-methylbenzamide
| Parameter | Molecule 1 | Molecule 2 |
| Dihedral Angle Between Benzene Rings | 52.6 (1)° | 10.5 (1)° |
| Dihedral Angle (Amide Group & Benzoyl Ring) | 22.2 (2)° | 31.2 (1)° |
| Dihedral Angle (Amide Group & Disubstituted Phenyl Ring) | 30.6 (1)° | 25.5 (1)° |
Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Interactive Data Table: Hydrogen-Bond Geometry in N-(3,4-dimethylphenyl)-4-methylbenzamide
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
| N1—H1N⋯O2 | 0.86 | 2.29 | 3.0860 (14) | 154 |
| N2—H2N⋯O1 | 0.86 | 2.18 | 3.0101 (14) | 162 |
Investigation of Polymorphism and Co-crystallization Phenomena
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in benzanilide derivatives and other organic molecules. elsevierpure.commdpi.com Different polymorphs of the same compound can exhibit distinct physical properties. The existence of two conformationally distinct molecules in the asymmetric unit of the N-(3,4-dimethylphenyl)-4-methylbenzamide analog suggests that the molecule has the flexibility to adopt different packing arrangements, a prerequisite for polymorphism. nih.govresearchgate.net However, specific studies on the polymorphism of N-(3,4-dimethoxyphenyl)-4-methylbenzamide are not detailed in the available literature.
Co-crystallization is a technique used to form a crystalline solid that consists of two or more neutral molecular species in a stoichiometric ratio. biointerfaceresearch.comnih.gov This method is often employed to modify the physicochemical properties of a substance. nih.gov Given the presence of hydrogen bond donor (N-H) and acceptor (C=O, OCH3) sites in this compound, it is a viable candidate for forming co-crystals with other suitable molecules. biointerfaceresearch.com
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used primarily for the identification of crystalline phases. esrf.frmdpi.com A PXRD pattern is a fingerprint of a crystalline solid, as the peak positions are determined by the size and shape of the unit cell, and the peak intensities are influenced by the arrangement of atoms within the cell.
While a specific, indexed PXRD pattern for this compound is not provided in the searched literature, this technique would be the standard method to identify the compound in its solid form, to assess its purity, and to distinguish between different polymorphic forms if they exist. esrf.frmdpi.com Each polymorph would produce a unique diffraction pattern. mdpi.com
Despite a comprehensive search of scientific literature and crystallographic databases, no specific crystallographic data for the compound this compound was found in the public domain.
Consequently, the requested article focusing on the crystallographic analysis and solid-state supramolecular architecture of this compound, including the influence of substituent effects on its crystalline packing and conformation, cannot be generated at this time due to the absence of the necessary experimental data.
Computational Chemistry and Theoretical Structural Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of N-(3,4-dimethoxyphenyl)-4-methylbenzamide at the electronic level.
The structure of this compound is not rigid; rotation is possible around the single bonds of the central amide linkage (C-N and C-C bonds). This rotation gives rise to different conformers, each with a distinct spatial arrangement and energy. Geometry optimization calculations are performed to find the most stable three-dimensional structure of the molecule, corresponding to a minimum on the potential energy surface.
DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for this purpose. researchgate.net Such calculations can identify multiple stable or metastable conformers. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature. For related benzanilide (B160483) structures, computational studies have shown that different rotational orientations of the phenyl rings can lead to energy differences of several kJ/mol. nih.govresearchgate.net For instance, the planarity of the molecule can be destabilized by 10-14 kJ/mol depending on the specific conformation and the calculation method used. nih.govresearchgate.net The primary conformational variables are the dihedral angles between the two aromatic rings and the central amide plane. nih.gov
| Conformer | Dihedral Angle (Ring A vs. Ring B) | Relative Energy (kJ/mol) | Description |
| 1 (Global Minimum) | ~35° | 0.00 | The most stable, non-planar conformation. |
| 2 | ~15° | +5.8 | A slightly less stable, more planar conformer. |
| 3 | ~90° | +12.5 | A higher-energy conformer with perpendicular rings. |
Note: Data is illustrative, based on typical computational results for similar benzanilide structures.
The electronic properties of a molecule are governed by the distribution of its electrons, which can be analyzed through several quantum chemical descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity. libretexts.orgtaylorandfrancis.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxyphenyl ring, due to the electron-donating effect of the methoxy (B1213986) groups. Conversely, the LUMO is anticipated to be distributed over the 4-methylbenzoyl portion of the molecule, particularly the carbonyl group, which is electron-withdrawing. This separation of FMOs suggests the possibility of intramolecular charge transfer upon electronic excitation. materialsciencejournal.org
Charge Distribution and Electrostatic Potential: The distribution of electron density across the molecule can be quantified through methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP). researchgate.net The MEP visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) near the amide N-H proton, indicating sites for electrophilic and nucleophilic interactions, respectively. researchgate.net
Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts (δ). mdpi.com Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental results to validate the computed geometry. Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects or specific intermolecular interactions not present in the gas-phase calculations. mdpi.comresearchgate.net
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Amide N-H | 8.5 - 9.5 | - |
| Carbonyl C=O | - | 165 - 168 |
| Aromatic C-H | 6.8 - 7.8 | 110 - 145 |
| Methyl C-H₃ | 2.3 - 2.5 | 20 - 22 |
| Methoxy O-CH₃ | 3.8 - 4.0 | 55 - 57 |
Note: Values are typical predicted ranges for this class of compounds in a vacuum or non-polar solvent.
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. mdpi.comresearchgate.net For this compound, key predicted vibrations would include the N-H stretch, the C=O stretch of the amide, C-O stretches of the methoxy groups, and various aromatic C-H and C=C stretching modes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| N-H Stretch | ~3450 | Medium (IR) |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| C=O Stretch (Amide I) | ~1670 | Strong (IR) |
| Aromatic C=C Stretch | 1580 - 1610 | Strong |
| N-H Bend (Amide II) | ~1530 | Medium |
| C-O Stretch (Methoxy) | 1250 - 1270 | Strong (IR) |
Note: Frequencies are unscaled and typical for DFT calculations on similar molecules.
Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insights
Solid-State Nuclear Magnetic Resonance (SS-NMR) Spectroscopy
Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at an atomic level. nih.govst-andrews.ac.uk Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions are retained and can provide a wealth of information about the local chemical environment, molecular conformation, and intermolecular packing. nih.govst-andrews.ac.uk For a compound like N-(3,4-dimethoxyphenyl)-4-methylbenzamide, SS-NMR could be instrumental in identifying and characterizing different polymorphic forms, which may exhibit distinct physical properties.
Key information that could be derived from SS-NMR analysis of this compound includes:
Polymorph Identification: Different crystal packing arrangements in polymorphs lead to distinct local magnetic environments for the nuclei. This results in different chemical shifts in the SS-NMR spectra, allowing for the unambiguous identification and quantification of different polymorphic forms in a sample. acs.org
Conformational Analysis: The conformation of the molecule, such as the torsion angles between the phenyl rings and the amide group, can be probed.
Intermolecular Interactions: SS-NMR is sensitive to through-space interactions, such as hydrogen bonding. For instance, the ¹H and ¹⁵N chemical shifts can provide insights into the hydrogen bonding network involving the amide N-H group.
Illustrative SS-NMR Data for an Analogous Compound:
To illustrate the type of data obtained from an SS-NMR experiment, the following table presents hypothetical ¹³C chemical shifts for a benzamide (B126) derivative, based on typical values observed for such compounds.
| Carbon Atom | Hypothetical ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | 165-175 |
| Aromatic C (quaternary) | 130-150 |
| Aromatic C-H | 110-130 |
| Methoxy (B1213986) (-OCH₃) | 55-65 |
| Methyl (-CH₃) | 20-30 |
This table is for illustrative purposes only and does not represent experimental data for this compound.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and lattice vibrations of a material. nih.gov It is complementary to infrared (IR) spectroscopy and is particularly well-suited for studying solid samples. The Raman spectrum of this compound would serve as a unique "vibrational fingerprint," allowing for its identification and the study of its structural characteristics.
Key applications of Raman spectroscopy for this compound would include:
Structural Elucidation: The positions and intensities of Raman bands are characteristic of specific molecular vibrations. For example, the C=O stretching frequency of the amide group, the aromatic C-H stretching modes, and the vibrations of the methoxy groups would appear at distinct positions in the spectrum.
Polymorph Differentiation: Different polymorphs of a compound will exhibit subtle but measurable differences in their Raman spectra due to variations in intermolecular interactions and crystal lattice vibrations. These differences are often more pronounced in the low-frequency (phonon) region of the spectrum.
Phase Transition Monitoring: Raman spectroscopy can be used to monitor phase transitions, such as those between different polymorphic forms, as a function of temperature or pressure.
Illustrative Raman Shifts for a Related Compound:
The following table provides examples of characteristic Raman shifts for a similar compound, (E)-N-carbamimidoyl-4-((3,4-dimethoxybenzylidene) amino) benzenesulfonamide, which contains a dimethoxybenzene moiety. nih.govscispace.com
| Vibrational Mode | Typical Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| C=O Stretch (Amide I) | 1630-1680 |
| Aromatic Ring Vibrations | 1580-1620 |
| C-N Stretch | 1200-1350 |
| Methoxy Group Vibrations | 1100-1200 |
This table is for illustrative purposes only, based on data from an analogous compound, and does not represent experimental data for this compound.
Electron Diffraction and Microscopy
For nanoscale structures or thin films of this compound, electron diffraction and microscopy techniques could provide unparalleled structural insights. Three-dimensional electron diffraction (3D ED), also known as micro-crystal electron diffraction (MicroED), has emerged as a powerful method for determining the crystal structures of small organic molecules from nanocrystals that are too small for conventional X-ray diffraction. proquest.comnih.gov
Potential applications of electron diffraction for this compound include:
Crystal Structure Determination: If this compound forms nanocrystals, 3D ED could be used to determine its complete crystal structure, including unit cell parameters, space group, and atomic coordinates. proquest.comnih.gov
Analysis of Crystalline Polymorphs: This technique can be used to solve the structures of different polymorphs that may only be accessible as nanocrystalline materials. nih.gov
Characterization of Thin Films: If the compound is prepared as a thin film, electron diffraction can be used to assess its crystallinity and preferred orientation.
The applicability of electron diffraction is contingent on the ability to prepare suitable crystalline samples, either as nanocrystals or thin films. This technique is particularly valuable when single crystals of sufficient size for X-ray crystallography cannot be grown. iucr.orgacs.org
Conclusion and Future Directions in Chemical Research
Synthesis of Novel Analogs with Tuned Structural Features
The synthesis of novel analogs of N-(3,4-dimethoxyphenyl)-4-methylbenzamide offers a fertile ground for manipulating its physicochemical properties. A plausible and efficient method for the synthesis of the parent compound involves the acylation of 3,4-dimethoxyaniline (B48930) with 4-methylbenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane (B109758) or toluene. The general reaction is depicted below:
A general synthetic route to this compound.Future synthetic efforts could focus on introducing a variety of functional groups onto either of the aromatic rings. For instance, the incorporation of electron-donating or electron-withdrawing groups could significantly influence the electronic properties of the molecule, which in turn would affect its intermolecular interactions and potential applications in areas like molecular electronics. The synthesis of a series of N-substituted benzamide (B126) derivatives has been a common strategy to explore their structure-activity relationships in various fields. nih.gov
Furthermore, the synthesis of halogenated derivatives could be explored. Halogen bonding is a well-established tool in crystal engineering, and the introduction of atoms like fluorine, chlorine, or bromine could be used to direct the formation of specific supramolecular architectures with desired properties.
A summary of potential synthetic modifications and their expected impact is presented in the table below.
| Modification | Target Property Modulation | Potential Research Focus |
| Introduction of electron-donating groups (e.g., -OH, -NH2) | Enhanced hydrogen bonding capability, altered electronic properties | Development of novel sensors or catalysts |
| Introduction of electron-withdrawing groups (e.g., -NO2, -CN) | Modified crystal packing, potential for charge-transfer complexes | Exploration of non-linear optical materials |
| Halogenation (F, Cl, Br, I) | Directed self-assembly through halogen bonding | Crystal engineering of predictable solid-state structures |
| Extension of aromatic systems (e.g., naphthyl instead of phenyl) | Enhanced π-π stacking interactions | Design of organic semiconductors or light-emitting materials |
Exploration of Complex Supramolecular Assemblies
The amide functionality in this compound is a powerful motif for directing supramolecular assembly through hydrogen bonding. In the solid state, it is highly probable that this compound forms one-dimensional chains or tapes via N-H···O=C hydrogen bonds, a common feature observed in the crystal structures of many secondary amides. These primary assemblies can then further organize into more complex three-dimensional structures through weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions.
Future research should aim to obtain single crystals of this compound and its analogs to elucidate their precise solid-state structures through X-ray crystallography. The analysis of these crystal structures would provide invaluable information on the interplay of different intermolecular forces that govern the molecular packing. For instance, the crystal structure of N-(3,5-Dimethylphenyl)-4-methylbenzamide reveals that molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov
A deeper understanding of these interactions will enable the rational design of co-crystals and polymorphic forms with tailored properties. The exploration of gelation properties in various organic solvents could also be a promising avenue, as many aromatic amide-based molecules are known to form supramolecular gels.
Methodological Advancements in Characterization and Theoretical Studies
Advancements in both experimental and computational techniques will be pivotal in unraveling the intricate details of the structure and dynamics of this compound and its derivatives.
Spectroscopic Characterization: While standard techniques like NMR and IR spectroscopy are essential for routine characterization, more advanced methods can provide deeper insights. Solid-state NMR spectroscopy, for instance, can be employed to probe the local environment of atoms in the crystalline state and to study polymorphism. Variable-temperature NMR studies can provide information about conformational dynamics in solution. niscpr.res.in In infrared spectroscopy, the position of the amide I (C=O stretch) and amide II (N-H bend) bands are sensitive to the strength of hydrogen bonding, providing a valuable tool to study intermolecular interactions. For 4-methylbenzamide, characteristic IR bands are well-documented. researchgate.netnist.gov
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability, melting points, and phase transitions of the synthesized compounds. This information is vital for assessing their potential for applications in materials science where thermal stability is a key requirement.
Theoretical and Computational Studies: Density Functional Theory (DFT) calculations are becoming increasingly powerful in predicting the geometric and electronic structures of molecules, as well as their vibrational spectra. tandfonline.com Such calculations can be used to predict the most stable conformers of this compound and to rationalize the observed intermolecular interactions in its crystal structure. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules in solution and in the solid state, including the processes of self-assembly and phase transitions. nih.gov Computational studies on related N-aryl amides have provided valuable insights into their conformational preferences and the nature of the non-covalent interactions that govern their assembly. mdpi.com
The synergy between advanced experimental characterization and high-level theoretical modeling will be instrumental in building a comprehensive understanding of the structure-property relationships in this class of compounds, paving the way for the design of new functional materials with precisely controlled properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3,4-dimethoxyphenyl)-4-methylbenzamide, and how can researchers optimize reaction conditions for reproducibility?
- Methodological Answer : The compound is typically synthesized via amide coupling between 3,4-dimethoxyaniline and 4-methylbenzoyl chloride. A base (e.g., triethylamine) is used to neutralize HCl byproducts, with dichloromethane as the solvent. Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:acyl chloride) and reaction times (~6–8 hours at 25°C). Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : H NMR should show methoxy protons as singlets at δ 3.8–3.9 ppm, aromatic protons as multiplet signals (δ 6.7–7.8 ppm), and the amide NH as a broad singlet (δ 8.1–8.3 ppm). C NMR confirms carbonyl (C=O) at ~167 ppm .
- IR : Key peaks include N-H stretch (~3300 cm), C=O stretch (~1650 cm), and C-O (methoxy) at ~1250 cm .
Q. What preliminary assays are recommended to screen the biological activity of this compound?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity for kinases).
- Binding affinity : Surface Plasmon Resonance (SPR) to quantify interactions with targets like GPCRs or DNA .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature, solvent). Standardize protocols by:
- Using identical cell lines/passage numbers.
- Validating enzyme sources (recombinant vs. native).
- Including positive controls (e.g., staurosporine for kinase inhibition). Cross-validate with orthogonal methods (e.g., ITC for binding affinity vs. SPR) .
Q. What strategies improve target specificity in mechanistic studies of this compound?
- Methodological Answer :
- CRISPR/Cas9 knockouts : Validate target dependency by deleting putative receptors (e.g., EGFR) in cell models.
- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins for LC-MS/MS identification .
Q. How can computational methods guide SAR studies for analogs of this compound?
- Methodological Answer :
- Molecular docking : Screen analogs against target crystal structures (e.g., PDB entries) to predict binding modes.
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity. Tools like Schrödinger or MOE are recommended .
Q. What advanced techniques characterize the compound’s stability and degradation under physiological conditions?
- Methodological Answer :
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) over 24–72 hours.
- Accelerated stability studies : Use thermal stress (40–60°C) and humidity (75% RH) to identify degradation pathways .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent models : Administer via IV/oral routes; collect plasma for LC-MS analysis to calculate AUC, C, and t.
- Toxicology : Perform histopathology on liver/kidney tissues and measure serum ALT/Creatinine. Include a dose-escalation design to identify MTD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
